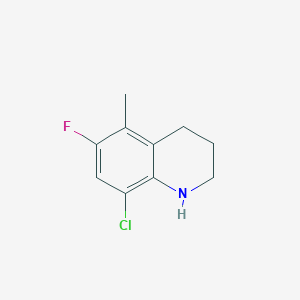

8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the CAS Number: 1862410-77-2 . It has a molecular weight of 199.66 . It is in the form of a powder .

Molecular Structure Analysis

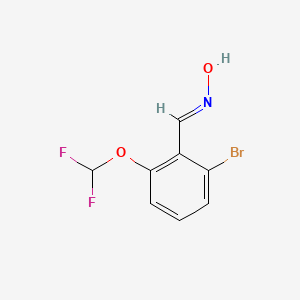

The InChI code for “this compound” is 1S/C10H11ClFN/c1-6-7-3-2-4-13-10(7)8(11)5-9(6)12/h5,13H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 199.66 .科学的研究の応用

OLED Fabrication

One significant application of quinoline derivatives is in the field of OLEDs. Quinoline metallic derivatives, such as chloro and fluor substituted Zn(II) 8-hydroxyquinolinates, have been synthesized and characterized for their photoluminescence properties. These compounds exhibit strong fluorescence and are utilized in multilayer OLEDs, demonstrating their potential as candidates for yellow OLEDs. The heavy atom effect of Cl and distinct molecular interactions are crucial in modulating or improving the properties of these complexes, leading to enhanced device performance (Huo et al., 2015).

Synthesis of Pharmaceuticals

Quinoline derivatives are pivotal in the synthesis of pharmaceuticals. For instance, palladium-catalyzed C-H fluorination of quinoline derivatives with nucleophilic fluoride is a noteworthy transformation. This method involves the use of AgF as the fluoride source, combined with a hypervalent iodine oxidant, highlighting the scope and potential mechanism of the reaction. Such transformations are essential in the development of fluorinated pharmaceutical compounds, offering insights into their structural and functional applications (McMurtrey et al., 2012).

Development of New Materials

Research on quinoline derivatives also extends to the development of new materials with potential antibacterial properties and applications in corrosion inhibition. For example, novel antibacterial 8-chloroquinolones with specific substituents have shown potent activities against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) study of these compounds emphasizes the importance of specific substituents for antibacterial activity, providing a foundation for the development of new antibacterial agents (Kuramoto et al., 2003).

Additionally, quinoline-based ligands have been synthesized for use as corrosion inhibitors of mild steel in hydrochloric acid. These compounds form protective layers on metal surfaces through adsorption, significantly enhancing corrosion resistance. The combination of electrochemical techniques and theoretical studies (DFT and Monte Carlo Simulations) supports the experimental findings, indicating the effectiveness of these inhibitors (Rbaa et al., 2019).

Safety and Hazards

作用機序

Target of Action

It’s worth noting that similar compounds, such as fluoroquinolones, are known to target bacterial dna-gyrase .

Mode of Action

Related compounds like fluoroquinolones work by suppressing bacterial dna-gyrase, without influencing mammalian dna cell processes .

Biochemical Pathways

Related compounds are known to affect the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Related compounds are known to have selective biological action, suppressing bacterial dna-gyrase .

Action Environment

It’s worth noting that the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .

特性

IUPAC Name |

8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN/c1-6-7-3-2-4-13-10(7)8(11)5-9(6)12/h5,13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYDZBJOMWDEMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=C(C=C1F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2992911.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2992912.png)

![N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2992920.png)

![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2992921.png)

![N-[1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2992922.png)

![ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2992924.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992927.png)

![N-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2992931.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2992932.png)

![(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2992933.png)